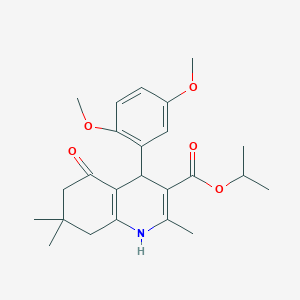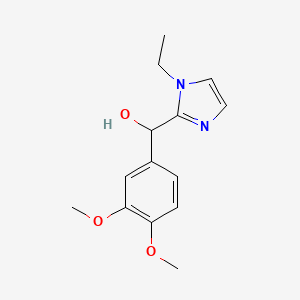![molecular formula C19H19NO6 B5089161 dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)
dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate, also known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a terephthalate derivative that has a methoxyphenylacetyl group attached to one of the benzene rings.
科学的研究の応用
Dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and organic electronics. In drug discovery, this compound has been shown to have anticancer properties and is being explored as a potential treatment for various types of cancer. This compound has also been studied for its potential use as an organic semiconductor in electronic devices.
作用機序
The mechanism of action of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate is not yet fully understood. However, studies have shown that this compound interacts with various cellular pathways, including the PI3K/Akt/mTOR pathway, which plays a role in cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In addition, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
実験室実験の利点と制限
One of the main advantages of using dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate in lab experiments is its potential as a versatile building block for the synthesis of various compounds. This compound can be modified to produce compounds with different properties and applications. However, one limitation of using this compound is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research and development of dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate. One direction is the continued exploration of its potential as a treatment for cancer. Another direction is the development of new materials and electronic devices using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through several methods and has been studied extensively for its potential as a treatment for cancer and as a building block for materials and electronic devices. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
Dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate can be synthesized through several methods, including the esterification of dimethyl terephthalate with 2-methoxyphenylacetic acid in the presence of a catalyst. Another method involves the direct reaction of terephthalic acid with 2-methoxyphenylacetyl chloride in the presence of a base. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
特性
IUPAC Name |
dimethyl 2-[[2-(2-methoxyphenyl)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-16-7-5-4-6-12(16)11-17(21)20-15-10-13(18(22)25-2)8-9-14(15)19(23)26-3/h4-10H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZZJDWYXIAVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5089078.png)
![5-chloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5089084.png)
![(3R*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5089092.png)
![4-(2-methoxy-4-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089097.png)
![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5089103.png)

![1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5089123.png)
![7-(5-chloro-2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089131.png)
![N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5089132.png)
![N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5089133.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5089153.png)
![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)
